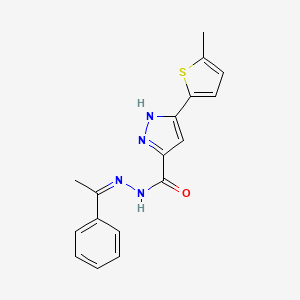
(Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-3-(5-methylthiophen-2-yl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiophene moiety and a phenylethylidene group, suggesting possible interactions with biological targets.
Chemical Structure
The molecular formula of this compound is C17H16N4OS, and it features several functional groups that may contribute to its biological properties. The compound's structure can be represented as follows:
- SMILES : CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(/C)C3=CC=CC=C3
- InChIKey : AQUMKPOANNJDPS-PDGQHHTCSA-N
Biological Activity Overview
Research into the biological activity of pyrazole derivatives indicates a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. Specific studies on this compound have yet to be extensively documented; however, related compounds have shown promising results.
Anticancer Activity
A study on similar pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The synthesized compounds exhibited IC50 values ranging from 5.35 μM to 8.74 μM against liver and lung carcinoma cell lines, respectively, indicating strong potential for anticancer applications .
Antimicrobial Properties
While specific data on the antimicrobial activity of this compound is limited, other pyrazole derivatives have been reported to possess broad-spectrum antimicrobial properties. This suggests that further exploration of this compound could yield important insights into its efficacy against microbial pathogens.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Synthesis and Evaluation : A research article described the synthesis of novel pyrazole derivatives and their biological evaluations. Among these, certain compounds demonstrated significant cytotoxicity against carcinoma cell lines when tested using the MTT assay .
- Mechanistic Insights : The mechanism of action for many pyrazole compounds often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, compounds that inhibit topoisomerases or induce apoptosis have been noted in related studies.
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the thiophene or phenyl groups may enhance potency or selectivity towards specific cancer types.
Biological Activity Data for Related Compounds
Propriétés
Numéro CAS |
303107-74-6 |
|---|---|
Formule moléculaire |
C17H16N4OS |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
5-(5-methylthiophen-2-yl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4OS/c1-11-8-9-16(23-11)14-10-15(20-19-14)17(22)21-18-12(2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-12+ |
Clé InChI |
AQUMKPOANNJDPS-LDADJPATSA-N |
SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3 |
SMILES isomérique |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















